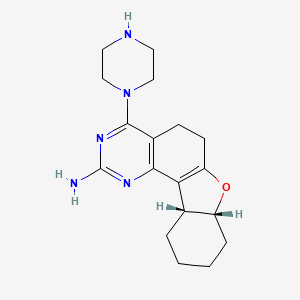

A 987306

Vue d'ensemble

Description

A 987306 est un antagoniste puissant et biodisponible par voie orale du récepteur H4 de l'histamine. Il a montré une activité anti-inflammatoire significative dans divers modèles, y compris un modèle de péritonite chez la souris . Le composé est connu pour sa forte sélectivité et son efficacité dans le blocage des récepteurs H4 de l'histamine dans les modèles humains et de rats .

Applications De Recherche Scientifique

A 987306 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study histamine H4 receptor interactions and signaling pathways.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases and allergic conditions.

Industry: Utilized in the development of new anti-inflammatory drugs and histamine receptor modulators

Mécanisme D'action

Target of Action

A-987306, also known as Benzofuro(2,3-H)quinazolin-2-amine, is a potent and orally bioavailable histamine H4 antagonist . The primary targets of A-987306 are the histamine H4 receptors in humans and rats .

Mode of Action

A-987306 exhibits potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is highly selective for the human H4 receptor, being 620-fold, >1600-fold, and 162-fold more selective over human H1, H2, and H3 receptors, respectively .

Biochemical Pathways

Histamine exerts its functions through four known G-protein coupled receptors, the H1, H2, H3, and H4 receptors . Some histamine receptor (H1R) antagonists are used for the treatment of allergic inflammatory responses. The histamine H3 receptor (H3R) localizes in the CNS, where it regulates the release and synthesis of histamine and modulates other neurotransmitters .

Pharmacokinetics

In vivo, the pharmacokinetic profile of A-987306 is displayed by i.v, i.p, and oral administration . After i.p dosing, the compound exhibits a favorable fractional bioavailability (Fip/iv =72%), a half-life of 4.7 hours, and a Cmax of 1.73 µM at a Tmax of 0.25 hours after dosing . After oral dosing, A-987306 displays a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours .

Result of Action

A-987306 reduces scratch responses in mice with an ED50 of 0.36 µmol/kg . Furthermore, the plasma levels of A-987306 near the ED50 (0.3 µmol/kg) support a high level of in vivo potency in this model . Lastly, H4R antagonists have anti-inflammatory activity in a zymosan-induced peritonitis model .

Action Environment

The action environment of A-987306 is primarily the histamine H4 receptors in humans and rats . The compound’s action, efficacy, and stability are influenced by various factors, including the presence of other histamine receptors and the specific environmental conditions within the body .

Analyse Biochimique

Biochemical Properties

A 987306 has potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is 620-fold, >1600-fold, and 162-fold selective for the human H4 receptor over the human H1, H2, and H3 receptors in cell-based Ca2±flux functional assay .

Cellular Effects

This compound shows anti-inflammatory activity in a mice peritonitis model . It effectively mitigates scratching behaviors triggered by the histamine H4 agonist clobenpropit .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a potent histamine H4 receptor antagonist . It blocks the H4 receptor activation induced by endogenous histamine .

Temporal Effects in Laboratory Settings

In vivo studies have shown that this compound has a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours after dosing .

Dosage Effects in Animal Models

This compound, administered at doses ranging from 98.23 μg/kg to 9.82 mg/kg (i.p.), effectively mitigates scratching behaviors triggered by the histamine H4 agonist clobenpropit .

Méthodes De Préparation

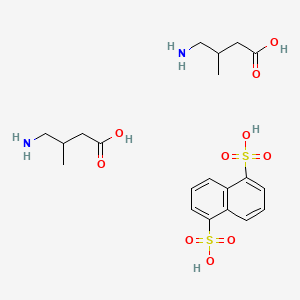

Voies de synthèse et conditions réactionnelles

La synthèse de A 987306 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et peuvent varier en fonction du fabricant. L'approche générale implique l'utilisation de techniques de synthèse organique avancées, y compris la cyclisation, l'amination et la protection et la déprotection sélectives de groupes fonctionnels .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures de contrôle qualité strictes pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

A 987306 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de this compound

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs nucléophiles comme l'azoture de sodium et le cyanure de potassium sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé outil pour étudier les interactions du récepteur H4 de l'histamine et les voies de signalisation.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires et les conditions allergiques.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et de modulateurs des récepteurs de l'histamine

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux récepteurs H4 de l'histamine et en les antagonisant. Cette interaction bloque l'activation du récepteur par l'histamine, inhibant ainsi les voies de signalisation en aval impliquées dans l'inflammation et les réponses immunitaires. La forte sélectivité du composé pour les récepteurs H4 de l'histamine par rapport aux autres sous-types de récepteurs de l'histamine contribue à son efficacité et à la réduction des effets secondaires .

Comparaison Avec Des Composés Similaires

Composés similaires

JNJ 7777120 : Un autre antagoniste du récepteur H4 de l'histamine ayant des propriétés anti-inflammatoires similaires.

PF 3893787 : Un antagoniste puissant du récepteur H4 de l'histamine avec des applications dans la recherche sur les maladies inflammatoires.

VUF 6002 : Connu pour sa forte sélectivité et son efficacité dans le blocage des récepteurs H4 de l'histamine

Unicité de A 987306

This compound se distingue par sa forte biodisponibilité orale, son activité anti-inflammatoire puissante et sa sélectivité pour les récepteurs H4 de l'histamine. Ces propriétés en font un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

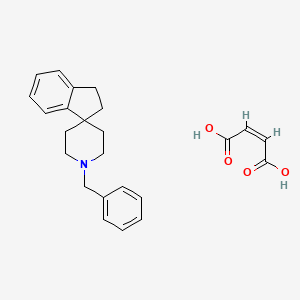

Feasible Synthetic Routes

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

- Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []

- Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []

- Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)

![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B560200.png)